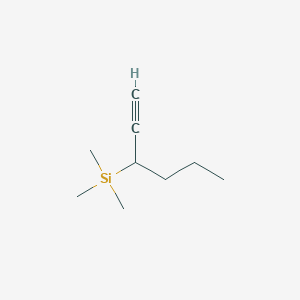
Silane, (1-ethynylbutyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1-ethynylbutyl)trimethyl- is an organosilicon compound with the molecular formula C_11H_22Si It is a derivative of silane, where one of the hydrogen atoms is replaced by a (1-ethynylbutyl) group and three hydrogen atoms are replaced by methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-ethynylbutyl)trimethyl- typically involves the reaction of (1-ethynylbutyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of Silane, (1-ethynylbutyl)trimethyl- can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include steps for recycling unreacted starting materials and by-products to improve efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1-ethynylbutyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, converting carbonyl compounds to alcohols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium or Grignard reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce alcohols. Substitution reactions can lead to a variety of organosilicon compounds .
Applications De Recherche Scientifique
Silane, (1-ethynylbutyl)trimethyl- has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is employed in the development of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of biomaterials.
Industry: It is used in the production of silicone-based products, including sealants, adhesives, and coatings .
Mécanisme D'action
The mechanism by which Silane, (1-ethynylbutyl)trimethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which can stabilize positive charges and facilitate electrophilic additions. This property makes the compound useful in reactions that require the stabilization of carbocations or the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler silane with three methyl groups attached to silicon.
Ethynyltrimethylsilane: Similar to Silane, (1-ethynylbutyl)trimethyl-, but with an ethynyl group directly attached to silicon.
Allyltrimethylsilane: Contains an allyl group instead of an ethynylbutyl group .
Uniqueness
Silane, (1-ethynylbutyl)trimethyl- is unique due to the presence of the (1-ethynylbutyl) group, which imparts distinct reactivity and properties compared to other organosilicon compounds. This makes it particularly valuable in applications that require specific chemical functionalities and stability .
Propriétés
Numéro CAS |
74289-55-7 |
|---|---|
Formule moléculaire |
C9H18Si |
Poids moléculaire |
154.32 g/mol |
Nom IUPAC |
hex-1-yn-3-yl(trimethyl)silane |
InChI |
InChI=1S/C9H18Si/c1-6-8-9(7-2)10(3,4)5/h2,9H,6,8H2,1,3-5H3 |
Clé InChI |
SPEVRZCAMFHENZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C#C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)



![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)
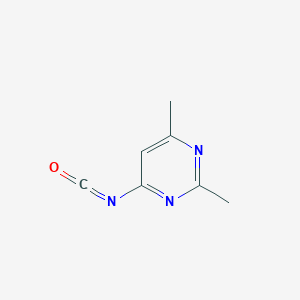
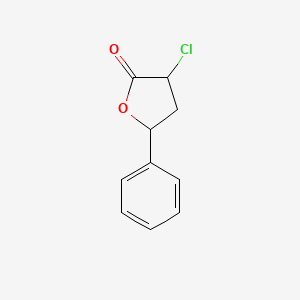

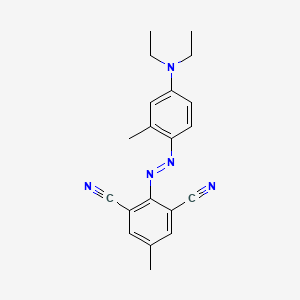
![Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl-](/img/structure/B14442346.png)
![N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14442350.png)
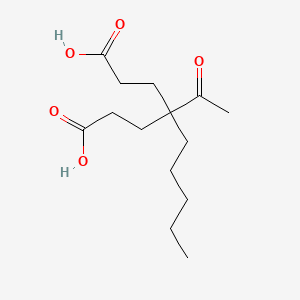
silane](/img/structure/B14442358.png)
![Heptanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14442365.png)
